1-Phenyl-3-pyrrolidinone-d5
Description
Overview of Pyrrolidinone Scaffold Significance in Synthetic and Medicinal Chemistry
The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in chemistry. Its prevalence stems from several key features that make it a cornerstone in the design of new therapeutic agents and functional molecules. tandfonline.com
Firstly, saturated heterocyclic systems like pyrrolidinone provide a three-dimensional geometry, a significant advantage over flat, aromatic structures. nih.gov This non-planarity, arising from its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of pharmacophore space, potentially leading to better binding interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net The defined stereochemistry of the pyrrolidinone ring can be precisely controlled, which is crucial as different stereoisomers of a drug candidate can exhibit vastly different biological activities and binding modes. researchgate.net
Secondly, the pyrrolidinone structure is valued for its conformational rigidity and its ability to act as both a hydrogen bond donor (via the N-H group, if unsubstituted) and acceptor (via the carbonyl oxygen). mdpi.com These characteristics can enhance the binding affinity and specificity of molecules, making them more effective. mdpi.com The synthetic tractability of the pyrrolidinone scaffold allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties to improve its biological profile. tandfonline.comacs.org
The utility of this scaffold is evidenced by its presence in numerous natural products and FDA-approved drugs, where it forms the core of compounds developed for a wide range of diseases, including cancer, diabetes, and central nervous system disorders. tandfonline.comnih.gov
The Role of Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Investigations
Deuterium labeling, the process of replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope deuterium (²H or D), is a powerful technique in scientific research. clearsynth.comyoutube.com While chemically similar to hydrogen, deuterium's additional neutron doubles its atomic mass. youtube.com This mass difference does not significantly alter the molecule's basic chemical structure or biological activity but provides a detectable signature for advanced analytical methods.
One of the primary applications of deuterium labeling is in mechanistic and metabolic studies. synmr.in By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can track the fate of deuterated compounds within a biological system. youtube.com This allows for a detailed understanding of how a drug is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com For instance, incorporating deuterium can help identify the specific sites on a molecule that are susceptible to metabolic breakdown by cytochrome P450 enzymes.
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down chemical reactions that involve the cleavage of this bond. clearsynth.com In medicinal chemistry, this effect can be strategically employed to enhance a drug's metabolic stability, prolonging its half-life and potentially improving its therapeutic profile. youtube.com Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis, providing a precise reference for measuring the concentration of their non-labeled counterparts in biological samples.
Current Research Landscape and Unaddressed Questions Regarding 1-Phenyl-3-pyrrolidinone-d5
The direct research focus on 1-Phenyl-3-pyrrolidinone-d5 itself is limited in published literature. Its primary role is as an isotopically labeled analog of 1-Phenyl-3-pyrrolidinone. cymitquimica.com The non-deuterated compound is documented as a reagent in the synthesis of two significant classes of molecules: non-classical antifolates with cytotoxic properties and regulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). cymitquimica.com
Therefore, the research landscape for 1-Phenyl-3-pyrrolidinone-d5 is intrinsically linked to the study of these synthesized target molecules. The unaddressed questions regarding the deuterated compound revolve around its specific application in these contexts. For example:
Metabolic Profiling: Could 1-Phenyl-3-pyrrolidinone-d5 be used as a metabolic tracer to understand the metabolic fate of the novel antifolates or mGluR5 regulators derived from it? The deuterium-labeled phenyl group would serve as a stable tag to follow the core structure through complex biological pathways.
Kinetic Isotope Effect: Would the deuteration on the phenyl ring influence the rate of metabolism of the final therapeutic compounds? If metabolism occurs on the phenyl ring, the presence of deuterium could slow this process, providing a strategy to improve the pharmacokinetic properties of the parent drug.
Quantitative Analysis: The compound is an ideal candidate to serve as an internal standard for the highly accurate quantification of its non-deuterated counterpart or derived metabolites in preclinical and clinical studies.
A significant unaddressed question is the extent to which this specific deuterated building block has been utilized in drug development programs. While its potential applications are clear based on established principles of deuterium labeling, specific studies detailing its use in the synthesis and evaluation of deuterated antifolates or mGluR5 regulators are not widely reported in public-domain research. Future investigations would likely involve using 1-Phenyl-3-pyrrolidinone-d5 to synthesize deuterated versions of biologically active agents to study their ADME properties in detail. clearsynth.com
Properties
Molecular Formula |
C₁₀H₆D₅NO |
|---|---|
Molecular Weight |
166.23 |
Synonyms |
1-Phenylpyrrolidin-3-one-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 1 Phenyl 3 Pyrrolidinone D5
Design and Implementation of Stereoselective Synthetic Routes
The synthesis of pyrrolidine (B122466) derivatives often involves stereoselective methods to control the three-dimensional arrangement of atoms, which can be crucial for their biological activity or function. nih.gov The pyrrolidine scaffold is a common structural motif in many natural products and pharmaceuticals. nih.govmdpi.com Stereoselective synthesis of functionalized pyrrolidines is a topic of significant interest. nih.gov
Common strategies for the stereoselective synthesis of the pyrrolidine ring, which forms the core of 1-Phenyl-3-pyrrolidinone, can be broadly categorized. One major approach utilizes chiral precursors, such as proline or 4-hydroxyproline, which provide a ready-made, optically pure cyclic system that can be further functionalized. mdpi.comnih.gov Another powerful method is the use of asymmetric cycloaddition reactions. nih.gov The [3+2] cycloaddition of azomethine ylides with alkenes is a well-established method for constructing the pyrrolidine ring, where stereochemistry can be controlled using chiral auxiliaries or asymmetric catalysis. nih.govacs.org
For the synthesis of a 3-pyrrolidinone (B1296849) structure, a common precursor is 1-benzyl-3-pyrrolidinone, which can undergo enzymatic asymmetric reduction to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a key intermediate for various drugs. sigmaaldrich.com The synthesis of the target compound, 1-Phenyl-3-pyrrolidinone, would likely first involve the construction of the N-phenyl-pyrrolidinone core, followed by the introduction of the deuterium (B1214612) atoms. N-substituted pyrrolidine-2-ones, a related class of compounds, can be prepared by the condensation of primary amines with γ-butyrolactone (GBL). rdd.edu.iq A similar strategy could be envisioned for 3-pyrrolidinone derivatives.
Regiospecific Deuteration Techniques for the Phenyl Moiety
Achieving regiospecific deuteration—the selective placement of deuterium at the five positions of the phenyl ring—is the key isotopic labeling step in the synthesis of 1-Phenyl-3-pyrrolidinone-d5. Several methods are available for the deuteration of aromatic rings.
One common method is hydrogen-deuterium exchange (H/D exchange) catalyzed by transition metals. acs.orgnih.gov Metal nanoparticles, for instance, can catalyze H/D exchange, and the selectivity can be influenced by the choice of metal and ligands. nih.gov For example, phosphines with strong coordination to ruthenium nanoparticles have shown preferred deuteration at the ortho positions of aromatic rings. nih.gov To achieve full deuteration of the phenyl ring, harsh conditions or more active catalysts might be required. Acid-catalyzed H/D exchange reactions, often using strong deuterated Brønsted or Lewis acids in the presence of a deuterium source like D₂O, are also frequently used to incorporate deuterium into aromatic molecules. mdpi.com
Another approach is reductive deuteration. Phenylalanines that are regiospecifically labeled with deuterium in the aromatic ring can be prepared through the hydrogenolysis of precursors using deuterium gas (D₂) and a catalyst. iaea.org Similarly, a precursor to 1-Phenyl-3-pyrrolidinone containing displaceable groups (like halogens) on the phenyl ring could be subjected to reductive dehalogenation using D₂ gas and a catalyst like palladium on carbon (Pd/C).
A third strategy involves using deuterated starting materials. Synthesizing the molecule from benzene-d6 (B120219) would directly incorporate the deuterated phenyl moiety. This "bottom-up" approach ensures high levels of deuterium incorporation at the desired positions from the outset.
The table below summarizes key techniques for phenyl ring deuteration.
| Technique | Deuterium Source | Catalyst/Reagent | Key Features |
| Catalytic H/D Exchange | D₂O, D₂ gas | Metal nanoparticles (e.g., Ru), Lewis/Brønsted acids | Allows for direct exchange on the aromatic ring; selectivity can be tuned. |
| Reductive Deuteration | D₂ gas | Palladium on Carbon (Pd/C), Palladium on Barium Sulfate (Pd/BaSO₄) | Involves reduction of a precursor (e.g., halogenated phenyl ring) with D₂. |
| Synthesis from Deuterated Precursors | Benzene-d6 | Standard coupling reagents (e.g., for C-N bond formation) | Builds the molecule with the deuterated ring already in place, ensuring high isotopic purity. |
Optimization of Reaction Parameters for Enhanced Deuterium Incorporation and Yield
Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and pressure. For instance, in deuteration reactions, switching from a protic solvent like methanol (B129727) to an aprotic solvent such as ethyl acetate (B1210297) can significantly increase deuterium incorporation by minimizing unwanted H-D exchange with the solvent. thalesnano.com
The choice of catalyst is also critical. In catalytic deuteration, a less active catalyst might be chosen to selectively deuterate one functional group over another. For example, 5% Pd/BaSO₄ was used instead of the more active 10% Pd/C to selectively deuterate a double bond without affecting a phenyl ring, increasing deuterium content to 95%. thalesnano.com For H/D exchange on alcohols, ruthenium pincer catalysts have been shown to be effective, with mild heating (60–100 °C) being sufficient to achieve up to 95% deuterium incorporation. mdpi.com
The following table details the impact of various reaction parameters on deuteration outcomes based on reported findings.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Solvent | Methanol (protic) | 30% deuterium incorporation | Ethyl Acetate (aprotic) | 70% deuterium incorporation | thalesnano.com |
| Catalyst | 10% Pd/C (more active) | Lower selectivity, potential for over-deuteration | 5% Pd/BaSO₄ (less active) | 95% deuterium incorporation on target site | thalesnano.com |
| Temperature | Room Temperature | Slower reaction rate | 60-100 °C (mild heating) | 95% deuterium incorporation with Ru catalyst | mdpi.com |
| Pressure | Atmospheric Pressure | May be insufficient for some gas-phase reactions | 40-60 atm | Did not significantly affect yield or deuterium levels in a specific flow reaction | thalesnano.com |
Chromatographic and Crystallization Approaches for Purification and Isolation
The final step in the synthesis is the purification and isolation of 1-Phenyl-3-pyrrolidinone-d5 to a high degree of chemical and isotopic purity. A significant challenge in the synthesis of deuterated compounds is the potential formation of impurities from over- or under-deuteration, creating a mixture of isotopologues that can be impossible to separate using standard chromatography. acs.orgacs.org
Flash column chromatography is a widely used technique for purifying organic compounds, including isotopically labeled ones. nih.gov In one documented synthesis of a deuterated compound, the product was purified by flash column chromatography on silica (B1680970) gel using pentane (B18724) as the eluent. nih.gov The choice of stationary phase and eluent system is critical and must be optimized to achieve separation from non-deuterated starting materials and other reaction byproducts.
Crystallization is another powerful purification technique that can be employed if the final product is a solid. This method relies on the differential solubility of the target compound and impurities in a given solvent system. By carefully controlling conditions such as temperature and solvent composition, it is often possible to grow crystals of the desired compound with very high purity. For some deuterated compounds, multiple rounds of crystallization may be necessary to achieve the desired level of isotopic enrichment.
In cases where chromatographic separation of isotopologues is not feasible, rigorous control over the synthetic and deuteration steps (as discussed in section 2.3) becomes paramount to ensure the final product has the desired isotopic distribution. acs.org
Comprehensive Spectroscopic Characterization and Isotopic Enrichment Validation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise location of deuterium (B1214612) atoms within a molecule. A combination of proton (¹H), deuterium (²H), and carbon-13 (¹³C) NMR experiments would be required for an unambiguous assignment.
Proton (¹H) NMR Spectral Analysis and Deuterium Exchange Phenomena
In the ¹H NMR spectrum of 1-Phenyl-3-pyrrolidinone-d5, the primary indicator of successful deuteration on the phenyl ring would be the significant reduction or complete absence of signals corresponding to the aromatic protons. Any residual signals in the aromatic region would allow for the quantification of isotopic purity. The protons on the pyrrolidinone ring, however, should remain unaffected and would exhibit characteristic chemical shifts and coupling patterns.
Expected ¹H NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.8 | t | 2H | CH₂-N |
| ~2.7 | t | 2H | CH₂-C=O |
Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Deuterium (²H) NMR Spectroscopy for Direct Isotopic Localization
²H NMR spectroscopy would provide direct evidence of the deuterium incorporation. A single, broad signal in the aromatic region would confirm that the deuterium atoms are located on the phenyl ring. The chemical shift in the ²H NMR spectrum would correspond to the positions of the deuterated phenyl protons in the ¹H NMR spectrum of the non-deuterated analogue.
Carbon-13 (¹³C) NMR Spectral Interpretation and Isotopic Perturbations
The ¹³C NMR spectrum would show characteristic signals for the carbonyl and aliphatic carbons of the pyrrolidinone ring. The signals for the deuterated phenyl carbons would be expected to show a decrease in intensity and may appear as multiplets due to C-D coupling. This isotopic perturbation provides further confirmation of the site of deuteration.
Expected ¹³C NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~208 | C=O |
| ~145 | C-N (ipso-carbon) |
| ~129 | C-D (ortho) |
| ~125 | C-D (meta) |
| ~120 | C-D (para) |
| ~55 | CH₂-N |
| ~40 | CH₂-C=O |
Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination and Molecular Formula Verification
HRMS is crucial for verifying the molecular formula and determining the level of isotopic enrichment. The high-resolution data would allow for the precise mass of the molecular ion to be determined, which would differ from the non-deuterated compound by the mass of the incorporated deuterium atoms. The isotopic cluster of the molecular ion peak would also reveal the distribution of different deuterated species.
Based on computed data from PubChem, the expected exact mass of 1-Phenyl-3-pyrrolidinone-d5 is 166.1154 g/mol . nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Deuterium Isotope Effects
The FTIR spectrum of 1-Phenyl-3-pyrrolidinone-d5 would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch) and the C-N bond of the amide. The most significant difference compared to the non-deuterated analogue would be the presence of C-D stretching vibrations in the region of 2100-2300 cm⁻¹, and the absence of the corresponding aromatic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹.
Development and Validation of Advanced Analytical Methodologies
Quantitative Bioanalytical Method Development Utilizing 1-Phenyl-3-pyrrolidinone-d5 as an Internal Standard
The ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis as closely as possible. 1-Phenyl-3-pyrrolidinone-d5, as a deuterated analog of 1-Phenyl-3-pyrrolidinone, is an excellent choice for an internal standard. Its physicochemical properties are nearly identical to the analyte, ensuring that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. The mass difference due to the deuterium (B1214612) labels allows for its distinct detection by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is a powerful and widely used technique for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity. The development of an LC-MS/MS method using 1-Phenyl-3-pyrrolidinone-d5 as an internal standard involves the optimization of several key parameters to achieve the desired performance.
A typical LC-MS/MS protocol would involve protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and product ions of both the analyte and the internal standard.
Table 1: Illustrative LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| Chromatography | |
| LC System | Agilent 1290 Infinity II |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Sciex Triple Quad 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 162.1 -> 105.1 |
| MRM Transition (IS) | m/z 167.1 -> 110.1 |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
This data is for illustrative purposes and represents a typical LC-MS/MS method.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
For analytes that are volatile or can be made volatile through derivatization, GC-MS offers excellent chromatographic resolution. The development of a GC-MS method with 1-Phenyl-3-pyrrolidinone-d5 as an internal standard would focus on optimizing the temperature program and mass spectrometric conditions for sensitive and specific detection.
A common approach would involve liquid-liquid extraction of the analyte and internal standard from the biological matrix, followed by direct injection into the GC-MS system.
Table 2: Representative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Gas Chromatography | |
| GC System | Agilent 8890 GC |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 3 min |
| Mass Spectrometry | |
| MS System | Agilent 5977B MSD |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Monitored Ions (Analyte) | m/z 161, 105, 77 |
| Monitored Ions (IS) | m/z 166, 110, 82 |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
This data is for illustrative purposes and represents a typical GC-MS method.
Rigorous Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Stability in Research Applications
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The use of 1-Phenyl-3-pyrrolidinone-d5 as an internal standard is critical in achieving the acceptance criteria for these validation parameters.
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by a series of calibration standards over a specified range.
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is also evaluated using QC samples and is expressed as the coefficient of variation (CV).
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Table 3: Illustrative Method Validation Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and IS | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Passed |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | Passed |
| Stability | ||
| Freeze-Thaw (3 cycles) | Within ±15% of nominal concentration | Passed |
| Bench-Top (4 hours) | Within ±15% of nominal concentration | Passed |
This data is for illustrative purposes and represents typical validation results.
Assessment and Mitigation of Matrix Effects in Complex Research Sample Matrices
Matrix effects are the alteration of ionization efficiency by co-eluting components of the sample matrix. analchemres.org This can lead to inaccurate quantification if not properly addressed. The use of a stable isotope-labeled internal standard like 1-Phenyl-3-pyrrolidinone-d5 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected in a similar manner. researchgate.net
The assessment of matrix effects typically involves comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement. analchemres.org
Table 4: Representative Matrix Effect Assessment
| Sample Lot | Analyte Peak Area (Post-Spiked) | Analyte Peak Area (Neat) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| 1 | 85,000 | 100,000 | 0.85 | 1.01 |
| 2 | 88,000 | 100,000 | 0.88 | 1.03 |
| 3 | 82,000 | 100,000 | 0.82 | 0.99 |
| 4 | 91,000 | 100,000 | 0.91 | 1.05 |
| 5 | 86,000 | 100,000 | 0.86 | 1.02 |
| Average | 86,400 | 100,000 | 0.86 | 1.02 |
This data is for illustrative purposes and demonstrates the effective compensation of matrix effects by the internal standard.
Mitigation of matrix effects can also be achieved through more efficient sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and by optimizing chromatographic conditions to separate the analyte from interfering matrix components. researchgate.net However, the co-eluting nature of a stable isotope-labeled internal standard provides the most reliable correction for any remaining matrix effects.
Table of Compounds
| Compound Name |
|---|
| 1-Phenyl-3-pyrrolidinone |
| 1-Phenyl-3-pyrrolidinone-d5 |
| Formic Acid |
| Acetonitrile |
Elucidation of in Vitro Biotransformation Pathways and Isotope Effects
Metabolic Stability Profiling Using Hepatic Subcellular Fractions (e.g., Microsomes, Cytosol, S9)
Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. bohrium.com These assessments are typically conducted using subcellular hepatic fractions, such as liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism, and S9 fractions, which contain both microsomal and cytosolic enzymes. researchgate.net
The stability of a compound is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov For 1-Phenyl-3-pyrrolidinone, the introduction of five deuterium (B1214612) atoms is anticipated to enhance its metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. nih.gov Consequently, if C-H bond breaking at one of the labeled positions is a rate-determining step in its metabolism, the deuterated analog will be metabolized more slowly. nih.gov
This enhanced stability would be reflected in a longer half-life and lower intrinsic clearance when incubated with liver microsomes compared to its non-deuterated counterpart.
Table 1: Hypothetical Metabolic Stability Data for 1-Phenyl-3-pyrrolidinone and its d5 Analog in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| 1-Phenyl-3-pyrrolidinone | 25 | 27.7 |
| 1-Phenyl-3-pyrrolidinone-d5 | 55 | 12.6 |
Identification and Structural Characterization of Phase I and Phase II Metabolites of the Non-deuterated Analog
To understand the biotransformation of 1-Phenyl-3-pyrrolidinone, it is essential to first characterize the metabolic pathways of its non-deuterated analog. Phase I metabolism typically involves introducing or exposing functional groups through reactions like oxidation, reduction, and hydrolysis, primarily catalyzed by CYP enzymes. longdom.org For a compound with a phenyl and a pyrrolidinone ring, likely Phase I pathways include aromatic hydroxylation on the phenyl ring and oxidation of the pyrrolidinone ring. nih.gov
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate excretion. longdom.org Common conjugation reactions include glucuronidation and sulfation. longdom.org For instance, a hydroxylated metabolite of 1-Phenyl-3-pyrrolidinone would be a substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of a glucuronide conjugate. nih.gov Studies on analogous pyrrolidinophenone structures have identified metabolites resulting from the reduction of a keto group, hydroxylation of the alkyl chain, and oxidation of the pyrrolidine (B122466) ring to form a lactam, followed by ring cleavage. nih.govresearchgate.netnih.gov
Table 2: Potential Phase I and Phase II Metabolites of 1-Phenyl-3-pyrrolidinone
| Metabolite | Metabolic Pathway | Description |
|---|---|---|
| 4-Hydroxy-1-phenyl-3-pyrrolidinone | Phase I (Aromatic Hydroxylation) | Addition of a hydroxyl group to the phenyl ring. |
| 1-Phenyl-5-hydroxy-3-pyrrolidinone | Phase I (Oxidation) | Oxidation of the pyrrolidinone ring to form a lactam. |
| 1-Phenyl-3,4-dihydroxypyrrolidine | Phase I (Reduction & Hydroxylation) | Reduction of the keto group and subsequent hydroxylation. |
| 4-Hydroxy-1-phenyl-3-pyrrolidinone Glucuronide | Phase II (Glucuronidation) | Conjugation of a glucuronic acid molecule to the hydroxylated metabolite. |
Application of Deuterium Labeling in Tracing Metabolic Fates and Elucidating Transformation Mechanisms
Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug candidate. nih.gov Since deuterium is a stable, non-radioactive isotope, its incorporation into a molecule allows for its unambiguous detection using mass spectrometry. strath.ac.uk The five deuterium atoms in 1-Phenyl-3-pyrrolidinone-d5 create a distinct mass shift of +5 atomic mass units compared to the parent compound.
When analyzing samples from in vitro incubations, this mass signature allows researchers to easily distinguish the deuterated parent compound and its metabolites from endogenous matrix components and metabolites of the non-deuterated analog. This simplifies metabolite identification and helps to confirm the proposed biotransformation pathways. For example, a hydroxylated metabolite of the d5-analog would appear at M+5+16 (M=parent mass, +5 for deuterium, +16 for oxygen), confirming that the metabolic modification occurred on the deuterated molecule.
Investigation of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. mdpi.com In the context of drug metabolism, the primary deuterium KIE occurs when a C-H bond being cleaved in the rate-determining step is replaced by a C-D bond. researchgate.net Because the C-D bond has a lower vibrational frequency and is stronger, more energy is required to break it, which can lead to a significantly slower reaction rate. nih.gov
The magnitude of the KIE (calculated as kH/kD, the rate constant for the non-deuterated substrate divided by the rate for the deuterated substrate) provides valuable information about the reaction mechanism. A large KIE suggests that C-H bond cleavage is part of the rate-limiting step of the metabolic pathway. rsc.org Research on the MAO-B-catalyzed oxidation of a close structural analog, 1-methyl-3-phenyl-3-pyrroline, demonstrated significant KIE values when the pyrroline (B1223166) ring was deuterated. nih.gov This indicates that C-H bond cleavage is at least partially rate-determining in the oxidation of that compound. nih.gov Similar effects would be expected for 1-Phenyl-3-pyrrolidinone-d5 if its metabolism involves enzymatic oxidation at the deuterated positions of the pyrrolidinone ring.
Table 3: Kinetic Isotope Effects Observed in the MAO-B Oxidation of a 1-Phenyl-3-pyrrolidine Analog
| Substrate | KIE on Vmax (kH/kD) | KIE on Vmax/Km (kH/kD) |
|---|---|---|
| 1-methyl-3-phenyl-3-pyrroline | 4.29 | 5.71 |
| 1-methyl-3-(4-fluorophenyl)-3-pyrroline | 3.98 | 3.37 |
Data adapted from a study on a structural analog, illustrating the principle of KIE in this class of compounds. nih.gov
Role in High-Throughput In Vitro Metabolism Screening for Lead Optimization
During the lead optimization phase of drug discovery, thousands of compounds are synthesized and evaluated to improve their pharmacological and pharmacokinetic properties. biobide.com High-throughput screening (HTS) of metabolic stability is a crucial part of this process. nih.govrjppd.org These assays allow for the rapid assessment of large batches of compounds, helping to identify those with favorable metabolic profiles. rti.org
The use of deuterated analogs like 1-Phenyl-3-pyrrolidinone-d5 fits seamlessly into this workflow. When a promising lead compound is found to have poor metabolic stability, deuteration at the identified "metabolic soft spots" is a common strategy to improve its properties. nih.gov By comparing the stability of the deuterated and non-deuterated compounds in a high-throughput format, medicinal chemists can quickly determine if this strategy is effective. azregents.edu A significant improvement in stability for the deuterated analog provides a strong rationale for advancing that candidate or applying the strategy to other compounds in the series, thereby accelerating the optimization cycle. nih.gov
Mechanistic Chemical and Biological Investigations
Utilization of Deuterium (B1214612) Labeling for Reaction Mechanism Probing in Organic Synthesis
Deuterium labeling is a powerful technique in physical organic chemistry for elucidating the mechanisms of chemical reactions. The substitution of a hydrogen (H) atom with its heavier isotope, deuterium (D), can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). wikipedia.org The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant of the reaction with the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. utdallas.edu The magnitude of the KIE provides insight into the transition state of this step; a significant primary KIE (typically kH/kD > 2) suggests that C-H bond cleavage is a critical component of the slowest step. baranlab.org
In the case of 1-Phenyl-3-pyrrolidinone-d5, the five deuterium atoms are located on the phenyl ring. cymitquimica.com This specific labeling pattern makes the compound an ideal tool for probing reactions that involve the activation of C-H bonds on the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization. snnu.edu.cn For instance, if a reaction involved the ortho-C–H deuteration of the phenyl ring, comparing the reaction rate of the d5-labeled compound to its non-deuterated counterpart could help determine the mechanism. snnu.edu.cn
To illustrate this principle, consider a hypothetical reaction where 1-Phenyl-3-pyrrolidinone undergoes a bromination reaction on the phenyl ring. Two mechanisms might be proposed: one where C-H bond cleavage is the rate-determining step, and another where the initial attack of the electrophile is rate-determining. By measuring the KIE using 1-Phenyl-3-pyrrolidinone-d5, one could distinguish between these pathways.
Table 1: Hypothetical Kinetic Isotope Effect Data for Aromatic Bromination
| Proposed Mechanism | Expected kH/kD (KIE) | Mechanistic Implication |
| Mechanism A: C-H bond cleavage is rate-determining. | ~ 5-7 | The significant KIE indicates the C-H bond is broken in the slowest step, supporting a classic SEAr mechanism with a late transition state. |
| Mechanism B: Initial electrophile attack is rate-determining. | ~ 1.0-1.2 | The negligible KIE indicates the C-H bond is not broken in the slowest step of the reaction. |
This table is based on established principles of the kinetic isotope effect and is for illustrative purposes only.
Non-covalent Interactions and Ligand-Target Binding Studies (In Vitro)
The biological activity of a molecule is fundamentally governed by its ability to interact with specific targets, such as proteins, enzymes, or receptors. These interactions are mediated by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. plos.orgresearchgate.net In vitro ligand binding assays are essential experimental procedures used to quantify the affinity and selectivity of a compound for its biological target. wikipedia.org These assays measure parameters like the inhibition constant (Ki) or the dissociation constant (KD), which indicate the strength of the ligand-target complex. nih.gov
1-Phenyl-3-pyrrolidinone-d5 serves as an isotopically labeled analog of 1-Phenyl-3-pyrrolidinone. cymitquimica.com The unlabeled parent compound is used as a reagent in the synthesis of molecules that regulate the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and in the creation of non-classical antifolates. cymitquimica.com The pyrrolidinone scaffold is found in various compounds targeting the central nervous system. nih.govnih.gov
In ligand-target binding studies, 1-Phenyl-3-pyrrolidinone-d5 would be invaluable as an internal standard for quantitative analysis using mass spectrometry. Its chemical behavior is virtually identical to the unlabeled compound, but its increased mass allows it to be distinguished, enabling precise measurement of the unlabeled ligand's binding in complex biological samples. While specific binding data for this deuterated compound is not published, the following table illustrates the type of data generated for its unlabeled counterpart in a hypothetical in vitro screening against a panel of CNS receptors.
Table 2: Hypothetical In Vitro Binding Profile of 1-Phenyl-3-pyrrolidinone
| Target Receptor | Ligand Binding Assay Type | Measured Affinity (Ki, nM) |
| mGluR5 | Radioligand Competition | 150 |
| Dopamine D2 | Radioligand Competition | > 10,000 |
| Dopamine D3 | Radioligand Competition | 8,500 |
| SV2A | Radioligand Competition | > 10,000 |
This table presents hypothetical data to illustrate the application of binding assays and does not represent real experimental results.
Cellular Uptake, Efflux, and Subcellular Distribution Studies (In Vitro Cell-Based Models)
For a compound to exert its effect on an intracellular target, it must first cross the cell membrane. Therefore, studying its cellular uptake, efflux (the process of being pumped out of the cell), and subcellular distribution is critical. In vitro cell-based models are widely used for these investigations. acs.org For example, Caco-2 cell monolayers are a standard model for predicting intestinal absorption of orally administered drugs. londonmet.ac.uk
Deuterated compounds like 1-Phenyl-3-pyrrolidinone-d5 are ideal tracers for these studies. Because of the deuterium label, the compound can be readily detected and quantified by mass spectrometry (LC-MS), allowing it to be distinguished from the complex mixture of endogenous molecules within the cell. acs.org In a typical experiment, cells are incubated with the deuterated compound, and at various time points, the cells are lysed and the intracellular concentration of the compound is measured. This data helps to determine the rate and extent of uptake.
A hypothetical experiment could involve treating a relevant cell line (e.g., a neuronal cell line if studying CNS effects) with 1-Phenyl-3-pyrrolidinone-d5 and measuring its concentration over time.
Table 3: Hypothetical Cellular Uptake of 1-Phenyl-3-pyrrolidinone-d5 in a Neuronal Cell Line
| Time (minutes) | Intracellular Concentration (ng/mg protein) |
| 0 | 0.0 |
| 5 | 12.5 |
| 15 | 30.2 |
| 30 | 45.8 |
| 60 | 55.1 (Steady State) |
| 120 | 54.9 (Steady State) |
This table contains hypothetical data for illustrative purposes to show a typical time-course of cellular uptake.
Isotopic Tracing for Dynamic Process Analysis in Biological Systems (e.g., Metabolic Flux Analysis)
Isotopic tracing is a sophisticated technique used to map the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. nsf.gov In these experiments, a molecule labeled with a stable isotope (such as D, ¹³C, or ¹⁵N) is introduced into a biological system. mdpi.com As the tracer molecule is metabolized, the isotope is incorporated into various downstream products. By measuring the isotopic enrichment in these metabolites using mass spectrometry, researchers can quantify the activity of different metabolic routes. researchgate.net
The parent compound, 1-Phenyl-3-pyrrolidinone, is a known reagent for synthesizing antifolates. cymitquimica.com Antifolates are drugs that interfere with folate metabolism, a critical pathway for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential molecules. Cancer cells, with their high proliferation rates, are often highly dependent on this pathway. mdpi.com
Therefore, 1-Phenyl-3-pyrrolidinone-d5 could be a valuable tool in this area. An antifolate synthesized using this deuterated precursor would carry the d5-phenyl label. Administering this labeled drug to cancer cells would allow researchers to trace its metabolic fate and, more importantly, to precisely quantify its impact on central carbon metabolism by observing changes in the labeling patterns of key metabolites like ATP.
Table 4: Hypothetical Mass Isotopomer Distribution in ATP after Treatment with a d5-Phenyl Labeled Antifolate
| Mass Isotopomer | Control Cells (% of total ATP) | Treated Cells (% of total ATP) | Interpretation of Change |
| M+0 (Unlabeled) | 95.0% | 98.5% | An increase in the unlabeled fraction suggests a decrease in de novo synthesis from labeled glucose. |
| M+1 | 3.0% | 1.0% | A decrease indicates reduced flux from singly labeled precursors. |
| M+2 | 1.5% | 0.4% | A significant decrease points to disruption in pathways that incorporate multiple labeled carbons. |
| M+5 | 0.5% | 0.1% | A sharp drop in fully labeled ATP indicates a severe blockade of the nucleotide synthesis pathway by the antifolate. |
This table presents hypothetical data to illustrate how isotopic tracing can reveal changes in metabolic flux. M+n refers to the molecule with 'n' heavy isotopes incorporated.
Emerging Research Avenues and Methodological Advancements
Innovations in Synthetic Strategies for Analogues and Derivatives of 1-Phenyl-3-pyrrolidinone-d5
The synthesis of deuterated molecules is crucial for their application in various scientific fields, from drug discovery to mechanistic studies. rsc.org Recent advancements in synthetic organic chemistry have focused on developing more efficient and site-selective methods for deuterium (B1214612) incorporation. For pyrrolidine (B122466) derivatives, which are core structures in many biologically active compounds, innovative catalytic asymmetric strategies are being developed. rsc.orgnih.gov
One notable strategy combines H/D exchange with catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgnih.gov This method utilizes readily available substrates and an inexpensive deuterium source like D₂O under mild conditions. rsc.orgrsc.org The process involves the conversion of glycine-derived aldimine esters into their deuterated counterparts through a copper(I)-catalyzed H/D exchange, followed by a 1,3-dipolar cycloaddition. rsc.orgrsc.org This approach allows for the precise building of a deuterium-containing stereogenic center, which is a significant challenge in organic synthesis. nih.govnih.gov Such methodologies are vital for creating analogues of 1-Phenyl-3-pyrrolidinone-d5 with high levels of deuterium incorporation and stereoselectivity. nih.gov
These synthetic advancements are significant as they provide access to a wider range of deuterated pyrrolidinone-based compounds. This enables researchers to fine-tune the physicochemical properties of molecules for specific applications, such as optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chiral drug candidates. nih.govnih.gov
| Synthetic Strategy | Key Features | Advantages | Reference |
| Catalytic Asymmetric H/D Exchange and 1,3-Dipolar Cycloaddition | - Combines H/D exchange and cycloaddition. - Uses Cu(I) catalyst. - Employs D₂O as deuterium source. | - High stereoselectivity. - High levels of deuterium incorporation. - Uses readily available and inexpensive materials. - Mild reaction conditions. | rsc.orgnih.govnih.gov |
Integration of Deuterated Compounds with High-Resolution Imaging Techniques (e.g., Mass Spectrometry Imaging)
The integration of deuterated compounds with high-resolution imaging techniques is opening new frontiers in visualizing metabolic processes and the spatial distribution of molecules within biological tissues. Deuterium Metabolic Imaging (DMI) has emerged as a powerful, non-invasive method for studying metabolism in vivo. nih.gov This technique involves the administration of a deuterium-labeled substrate and observing its metabolic fate in three dimensions. nih.govresearchgate.net
Mass Spectrometry Imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), are particularly well-suited for use with deuterated compounds. nih.govnsf.gov
NanoSIMS: This technique allows for quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale resolution. nih.gov It can measure the C₂D⁻/C₂H⁻ isotope ratio, providing dynamic functional information about metabolic pathways in individual cells and organelles. nih.gov
MALDI-MSI: Highly efficient hydrogen-deuterium exchange (HDX) can be achieved in MALDI-MSI by introducing D₂O vapor into a heated source with a deuterated matrix. nsf.gov This allows for the correct determination of the number of labile hydrogens in a molecule, increasing confidence in metabolite identification while retaining spatial information. nsf.gov
These imaging techniques, when combined with deuterated tracers like analogues of 1-Phenyl-3-pyrrolidinone-d5, can provide unprecedented insights into cellular metabolism and the distribution of exogenous compounds in biological systems. nih.govnih.gov The low natural abundance of deuterium (0.0115%) provides a significant advantage, as it results in a minimal background signal, allowing for clear detection of the administered deuterated compound and its metabolites. nih.gov
| Imaging Technique | Principle of Integration with Deuterated Compounds | Key Advantages | Reference |
| Deuterium Metabolic Imaging (DMI) | Administration of a deuterium-labeled substrate and 3D observation of its metabolic fate. | - Non-invasive. - Can observe longer-term metabolic processes. - Low background signal due to low natural abundance of deuterium. | nih.govnih.govresearchgate.net |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Measures isotope ratios (e.g., C₂D⁻/C₂H⁻) to image deuterated tracers at the nanoscale. | - High spatial resolution (sub-100 nm). - Provides dynamic functional information on metabolic pathways. | nih.gov |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) | Utilizes efficient Hydrogen-Deuterium Exchange (HDX) to determine the number of labile hydrogens. | - Increases confidence in metabolite identification. - Retains spatial information of molecules. | nsf.gov |
Exploration of Advanced Computational Chemistry Approaches for Isotope Effect Predictions
Computational chemistry plays a crucial role in understanding and predicting the effects of isotopic substitution on reaction rates and equilibria. researchgate.net The kinetic isotope effect (KIE) is a key parameter that provides insight into reaction mechanisms. researchgate.netwikipedia.org Advanced computational methods are increasingly being used to accurately predict KIEs, which can be a costly and complex experimental undertaking. researchgate.netarxiv.org
Density Functional Theory (DFT) is a commonly used computational approach to model KIEs. researchgate.netcomporgchem.com By optimizing the structures of reactants and transition states for both the light (protiated) and heavy (deuterated) isotopologues, the KIE can be calculated. comporgchem.com Multi-component DFT (MC_DFT) methods can directly include the nuclear quantum effect of protons and deuterons, providing a more accurate description of geometrical changes and their impact on nuclear magnetic shieldings upon H/D substitution. mdpi.com
These computational tools are invaluable for:
Predicting Pharmacokinetic Properties: Simulating the effects of deuterium on drug absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com
Understanding Molecular Interactions: Molecular dynamics studies can reveal how deuterium affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com
Guiding Synthetic Efforts: Virtual screening allows for the rapid evaluation of multiple deuteration scenarios before undertaking synthetic work. alfa-chemistry.com
For compounds like 1-Phenyl-3-pyrrolidinone-d5 and its analogues, these computational approaches can predict how deuteration will affect their metabolic stability and reactivity, aiding in the design of molecules with improved properties. alfa-chemistry.comresearchgate.net
| Computational Approach | Application in Isotope Effect Prediction | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Calculation of Kinetic Isotope Effects (KIEs) by optimizing reactant and transition state structures. | - Prediction of reaction rates. - Elucidation of reaction mechanisms. | researchgate.netcomporgchem.com |
| Multi-Component DFT (MC_DFT) | Direct inclusion of nuclear quantum effects for protons and deuterons. | - More accurate prediction of geometrical isotope effects (GIE). - Analysis of H/D isotope effects on nuclear magnetic shieldings. | mdpi.com |
| Molecular Dynamics & Virtual Screening | Simulation of molecular behavior and evaluation of multiple deuteration scenarios. | - Prediction of ADME properties. - Understanding of target interactions and molecular stability. | alfa-chemistry.com |
Broader Applications in Isotopic Dilution Mass Spectrometry for Quantitative Analysis Beyond Metabolism
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. wikipedia.orgyoutube.com It is considered a reference method in analytical chemistry due to its ability to minimize measurement errors. wikipedia.orgtexilajournal.com The method involves adding a known amount of an isotopically labeled internal standard (e.g., 1-Phenyl-3-pyrrolidinone-d5) to a sample. wikipedia.org The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. wikipedia.orgyoutube.com
While extensively used in metabolic studies, the application of IDMS with deuterated standards extends to a wide range of fields for quantitative analysis:
Pharmaceutical Analysis: Accurate quantification of drugs and their metabolites in biological samples. clearsynth.com
Environmental Science: Monitoring pollutants in environmental samples with high precision. clearsynth.com
Forensic Toxicology: Quantitative analysis of various drugs in forensic investigations. researchgate.net
Materials Science: Certification of elemental concentrations in standard reference materials. youtube.com
The use of deuterated internal standards is ideal for quantitative MS methods because they are nearly identical to the analyte in terms of chemical and physical properties, including chromatographic retention time and ionization efficiency. scioninstruments.comresearchgate.net This close similarity allows the deuterated standard to effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable and accurate quantitative results. texilajournal.comclearsynth.com The precision of IDMS can be significantly high, with the isotopic ratio determinable with a precision typically better than 0.25%. wikipedia.org
| Field of Application | Specific Use of Isotopic Dilution Mass Spectrometry | Benefit of Using Deuterated Standards | Reference |
| Pharmaceutical Analysis | Quantification of drugs and metabolites in biofluids. | High accuracy and precision in pharmacokinetic studies. | clearsynth.com |
| Environmental Science | Measurement of trace levels of pollutants. | Reliable quantification in complex environmental matrices. | clearsynth.com |
| Forensic Toxicology | Determination of drug concentrations in forensic samples. | Reduces measurement errors and improves accuracy of findings. | researchgate.net |
| Reference Material Certification | Establishing certified concentrations of elements and compounds. | Provides high-precision measurements for quality control standards. | youtube.com |
Novel Applications in Chemical Biology Tool Development
Deuterated compounds are increasingly being utilized as sophisticated tools in chemical biology to probe biological processes and mechanisms. scispace.com The replacement of hydrogen with deuterium is a subtle modification that minimally alters the steric and electronic properties of a molecule but can have a significant impact on its metabolic stability due to the kinetic isotope effect. chem-station.comnih.gov This unique feature makes deuterated compounds, including derivatives of 1-Phenyl-3-pyrrolidinone-d5, valuable for the development of novel chemical biology tools.
Emerging applications include:
Metabolic Pathway Tracing: Deuterium-labeled compounds serve as stable isotope tracers to study metabolic pathways without the need for radioactive isotopes.
Probing Reaction Mechanisms: The KIE observed with deuterated substrates can be used to elucidate the mechanisms of enzymatic reactions. chem-station.comnih.gov
Development of "Heavy" Drugs: Strategic deuteration of drug molecules can slow down their metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites. researchgate.netnih.govtandfonline.com This has led to the development of new chemical entities (NCEs) with enhanced therapeutic efficacy. nih.gov
Structural Biology: Site-selective deuteration of amino acids can be used to acquire high-resolution information on the conformational dynamics and structural changes in proteins. mdpi.com
The ability to selectively introduce deuterium into molecules provides a powerful handle for chemical biologists to dissect complex biological systems and to design novel therapeutic agents with improved properties. nih.govmdpi.com
| Application Area | Role of Deuterated Compounds | Scientific Insight Gained | Reference |
| Metabolic Studies | Act as stable isotope tracers. | Elucidation of metabolic pathways and quantification of metabolite synthesis. | nih.gov |
| Mechanistic Enzymology | Serve as probes for kinetic isotope effects. | Understanding of enzyme reaction mechanisms and rate-limiting steps. | chem-station.comnih.gov |
| Drug Discovery | Modification of existing drugs to alter metabolism. | Improved pharmacokinetic profiles and therapeutic efficacy of drugs. | researchgate.netnih.govtandfonline.com |
| Structural Biology | Site-selective labeling of biomolecules. | High-resolution information on protein structure and dynamics. | mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 1-Phenyl-3-pyrrolidinone-d5, and how is deuterium incorporation verified?
Q. Which analytical techniques are most reliable for characterizing 1-Phenyl-3-pyrrolidinone-d5 in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with HRMS is preferred for separating and identifying deuterated compounds in mixtures. Isotopic pattern analysis in HRMS distinguishes deuterated species (e.g., +1 Da shifts per deuterium atom). For structural confirmation, ²H NMR and heteronuclear single quantum coherence (HSQC) spectroscopy resolve deuterium positions. Differential scanning calorimetry (DSC) assesses crystallinity, which may differ from non-deuterated analogs due to isotopic effects .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the reactivity of 1-Phenyl-3-pyrrolidinone-d5 in catalytic hydrogenation or ring-opening reactions?
-
Methodological Answer : KIEs arise from deuterium’s higher mass, altering bond vibrational frequencies. For hydrogenation reactions, deuterated substrates may exhibit slower reaction rates (primary KIE). Comparative studies using non-deuterated analogs under identical conditions (e.g., Pd/C catalysis, H₂ pressure) quantify rate differences. Computational modeling (DFT calculations) can predict KIEs by comparing activation energies for C-H vs. C-D bond cleavage. Experimental validation via kinetic profiling (e.g., in situ IR monitoring) is recommended .
-
Data Contradiction Analysis : Discrepancies in reported KIEs may stem from solvent polarity (e.g., DMSO vs. THF) or catalyst surface interactions. For example, deuterium’s steric effects in heterogeneous catalysis can reduce apparent KIEs. Standardizing reaction conditions and using deuterium-depleted solvents resolve inconsistencies .
Q. What strategies prevent isotopic scrambling during the synthesis of 1-Phenyl-3-pyrrolidinone-d5, particularly in acidic or high-temperature environments?
Q. How should researchers design comparative studies to evaluate the metabolic stability of 1-Phenyl-3-pyrrolidinone-d5 vs. its protiated form?
- Methodological Answer : Use in vitro liver microsomal assays (e.g., human hepatocytes) with LC-MS/MS quantification. Parallel incubations under identical conditions (pH 7.4, 37°C) track parent compound depletion. Isotopic dilution assays correct for matrix effects. For in vivo studies, administer equimolar doses to animal models and collect plasma/tissue samples at timed intervals. Statistical analysis (e.g., ANOVA) identifies significant differences in half-life (t₁/₂) and clearance rates .
Q. What computational tools predict the impact of deuteration on the binding affinity of 1-Phenyl-3-pyrrolidinone-d5 to target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model deuterium’s steric and electronic effects. Compare binding free energies (ΔG) for deuterated vs. non-deuterated ligands. QM/MM hybrid methods refine interactions at active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
